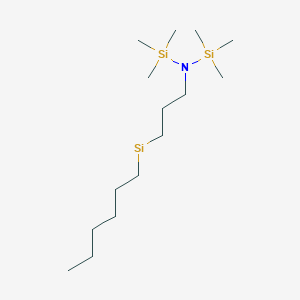![molecular formula C23H21NOS B12612277 N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide CAS No. 917876-74-5](/img/structure/B12612277.png)
N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide typically involves the reaction of 4-methylbenzenecarbothioyl chloride with (1R)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbothioyl group to a thiol or a thioether.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The carbothioyl group could play a crucial role in binding to the target, while the phenylethyl group might enhance its affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methylbenzene-1-carbothioyl)-N-phenylbenzamide: Lacks the phenylethyl group, which may affect its binding properties.
N-(4-Methylbenzene-1-carbothioyl)-N-[(1S)-1-phenylethyl]benzamide: The stereochemistry of the phenylethyl group is different, potentially leading to different biological activities.
N-(4-Methylbenzene-1-carbothioyl)-N-methylbenzamide: Contains a methyl group instead of a phenylethyl group, which could influence its reactivity and applications.
Uniqueness
N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide stands out due to its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
917876-74-5 |
|---|---|
Fórmula molecular |
C23H21NOS |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
N-(4-methylbenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C23H21NOS/c1-17-13-15-21(16-14-17)23(26)24(18(2)19-9-5-3-6-10-19)22(25)20-11-7-4-8-12-20/h3-16,18H,1-2H3/t18-/m1/s1 |
Clave InChI |
NDLCLUBIAZJXMZ-GOSISDBHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=S)N([C@H](C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=S)N(C(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


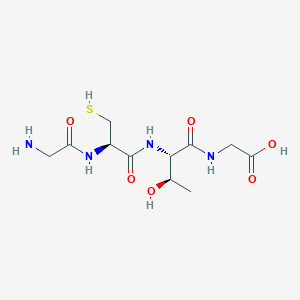
![4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-](/img/structure/B12612203.png)
![2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate](/img/structure/B12612204.png)
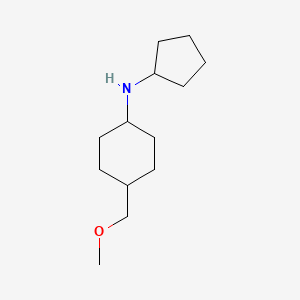
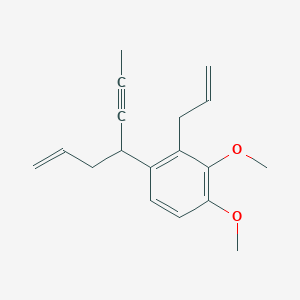
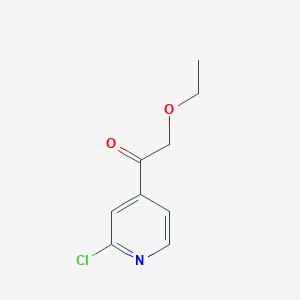
![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
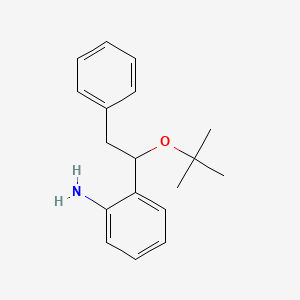
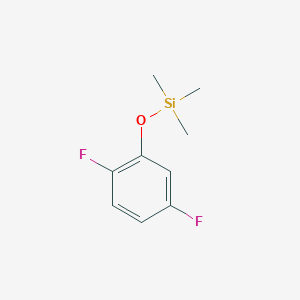
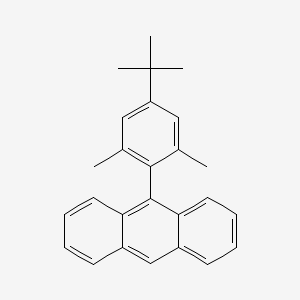
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
